molecular formula C105H156N28O34S5 B593421 sarafotoxin S6a1 CAS No. 126738-34-9

sarafotoxin S6a1

货号: B593421
CAS 编号: 126738-34-9
分子量: 2514.9 g/mol
InChI 键: BOQKWORWRAYXSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sarafotoxin S6a1 (StxS6a1) belongs to the sarafotoxin family, a group of 21-amino-acid vasoconstrictor peptides derived from the venom of the snake Atractaspis engaddensis. Structurally, sarafotoxins resemble mammalian endothelins (ETs), sharing two intrachain cysteine linkages and a hydrophobic C-terminal tail critical for receptor binding . These peptides exhibit varying receptor affinities and functional effects depending on amino acid substitutions, particularly at residues 2, 4, and 9 . StxS6a1 likely shares structural and functional similarities with its analogs, mediating vasoconstriction via endothelin receptors (ET-A and ET-B), albeit with distinct pharmacological profiles compared to ET-1, ET-2, and ET-3.

准备方法

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Amino Acid Loading

Sarafotoxin S6a1 is synthesized via Fmoc (fluorenylmethyloxycarbonyl) SPPS, a method validated for producing disulfide-rich peptides . The process begins with a Wang resin pre-loaded with Fmoc-Trp(Boc), chosen for its compatibility with acid-labile side-chain protections . The resin’s loading capacity (typically 0.2–0.8 mmol/g) ensures high yields for the 21-mer peptide.

Sequential Amino Acid Coupling

Each amino acid is coupled using dicyclohexylcarbodiimide (DCC) and 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) as activators . The sequence follows the primary structure of this compound: Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp . Cysteine residues at positions 1, 3, 11, and 15 are protected with trityl (Trt) or Acm groups to prevent premature oxidation .

Table 1: Key Coupling Reagents and Conditions

StepReagent/ConditionPurpose
ActivationDCC/Cl-HOBt in DMFFacilitate amide bond formation
Deprotection20% piperidine in DMFRemove Fmoc groups
Side-chain protectionTrt for Cys1,15; Acm for Cys3,11Prevent disulfide scrambling

Orthogonal Protection and Deprotection Strategies

Acm Group Removal with Silver Salts

After linear synthesis, the Acm-protected cysteines (Cys3 and Cys11) are deprotected using 0.1 M AgBF₄ in 50% aqueous acetic acid . This step avoids side reactions common with mercury-based reagents, yielding free thiols for subsequent cyclization:

Cys(Acm)AgBF4Cys-SH+Acm-Ag+\text{Cys(Acm)} \xrightarrow{\text{AgBF}_4} \text{Cys-SH} + \text{Acm-Ag}^+

Trt Group Retention

Trt-protected cysteines (Cys1 and Cys15) remain intact during Acm removal, enabling selective disulfide pairing. The Trt groups are later cleaved during resin cleavage with trifluoroacetic acid (TFA) .

Oxidative Cyclization and Disulfide Bond Formation

Fe³⁺/Fe²⁺-Mediated Oxidation

The linear peptide undergoes cyclization in a 0.1 M ammonium bicarbonate buffer (pH 8.0) containing FeCl₃/FeCl₂ (1:1 molar ratio) . This method promotes sequential disulfide bond formation:

  • Cys1–Cys15 (intermolecular)

  • Cys3–Cys11 (intramolecular)

Table 2: Cyclization Conditions and Outcomes

ParameterValue/DescriptionImpact on Yield
pH8.0Optimizes thiolate ion formation
Temperature25°CBalances speed and specificity
Reaction time24–48 hoursEnsures complete oxidation

Monitoring via RP-HPLC

Reaction progress is tracked using RP-HPLC with a C18 column and a gradient of 10–40% acetonitrile in 0.1% TFA . The oxidized product elutes earlier than the linear precursor due to increased hydrophobicity.

Purification and Characterization

RP-HPLC Purification

Crude this compound is purified using semi-preparative RP-HPLC (C18 column, 5 μm particle size). A gradient of 18–30% acetonitrile over 60 minutes achieves >95% purity .

Mass Spectrometry Validation

Matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) mass spectrometry confirms the molecular weight (2514.9 g/mol) . Observed [M+H]⁺ peaks at m/z 2515.9 align with theoretical values.

Pharmacological Activity Confirmation

Purified this compound is tested on guinea pig lung parenchyma strips, showing potent vasoconstriction (EC₅₀ = 0.3 nM) via endothelin-B receptor activation .

Challenges and Optimization Strategies

Disulfide Scrambling

Premature oxidation during synthesis is mitigated by:

  • Using orthogonal protecting groups (Trt vs. Acm)

  • Storing intermediates under nitrogen atmosphere

Low Cyclization Efficiency

Fe³⁺/Fe²⁺ systems improve yields (≥80%) compared to air oxidation (≤50%) .

相似化合物的比较

Structural Differences

Sarafotoxins and endothelins share a conserved structure but differ in key residues that influence receptor selectivity and potency:

Compound Key Structural Variations vs. StxS6b Receptor Selectivity
StxS6a Not explicitly detailed in evidence Likely ET-A
StxS6b Reference compound (Ser², Lys⁴, Lys⁹) ET-A-preferring
StxS6c Thr², Arg⁴, Glu⁹ (vs. StxS6b) ET-B-selective
ET-1 Human endothelin (Tyr², Trp⁴, Leu⁹) ET-A > ET-B
ET-3 Lower ET-A affinity (Thr², Phe⁴, Leu⁹) ET-B > ET-A

StxS6c’s substitutions at residues 2, 4, and 9 reduce ET-A affinity, making it ET-B-selective, whereas StxS6b and ET-1 exhibit high ET-A affinity .

Receptor Binding and Kinetics

  • ET-A Receptor Affinity :

    • StxS6b and ET-1 are equipotent at ET-A receptors (IC₅₀: 0.21 nM vs. 0.16 nM, respectively) in rat ventricular membranes .
    • StxS6c shows negligible ET-A binding (IC₅₀: 854 nM) , while ET-3 has ~30-fold lower ET-A potency than ET-1 .
  • Binding Kinetics :

    • StxS6b binds reversibly to ET-A receptors, while ET-1 exhibits pseudoirreversible binding due to slower dissociation rates . This explains why ET-A antagonists like BQ-123 are less potent against ET-1 (pKB: 5.75) than StxS6b (pKB: 7.86) in human coronary arteries .

Functional Potency in Vasoconstriction

Compound Tissue-Specific Potency (EC₅₀) Key Findings
StxS6b Rat renal arteries: ~30x more potent than ET-3 ; Goat cerebral arteries: Intermediate potency (ET-1 > ET-2 > StxS6b > ET-3) Mediates contraction via ET-A receptors; relies on membrane-bound Ca²⁺ .
StxS6c Guinea pig trachea: ET-B-mediated suppression of acetylcholine release ; Rat renal vasculature: Potent ET-B-driven NO production, masking vasoconstrictor effects ET-B activation paradoxically enhances cholinergic contractions in some contexts .
ET-1 Human coronary arteries: Highest potency (EC₅₀ < StxS6b) ; Sheep trachea: 2.6x more potent than StxS6b Depends on extracellular Ca²⁺ influx .
  • Antagonist Sensitivity :
    • BQ-123 (ET-A antagonist) is 10x more potent against StxS6b (pA₂: 8.41) than ET-1 (pA₂: 7.43) in goat cerebral arteries, suggesting agonist-specific binding kinetics rather than receptor subtypes .
    • StxS6c’s effects are abolished by ET-B antagonists (e.g., BQ-788) .

Tissue-Specific Receptor Heterogeneity

  • Vascular vs. Nonvascular Tissues: In human saphenous veins, ET-1 contracts via non-ET-A receptors, while StxS6b uses a mixed receptor population . Renal vasoconstriction by sarafotoxins and ETs is ET-B-dominated, resistant to BQ-123 .
  • Receptor Upregulation :

    • Prolonged exposure to StxS6c upregulates ET-B receptors in human arteries via PKC and MAPK pathways, enhancing vasoconstrictor efficacy .

Data Tables

Table 1: Receptor Binding Profiles

Compound ET-A IC₅₀ (nM) ET-B IC₅₀ (nM) Key Receptor Interaction
StxS6b 0.21 >1000 High-affinity ET-A agonist
StxS6c 854 <10 Selective ET-B agonist
ET-1 0.16 1.5 Dual ET-A/ET-B (ET-A-preferring)
ET-3 50 0.5 ET-B-preferring

Table 2: Functional Potency in Vasoconstriction

Tissue StxS6b EC₅₀ (nM) ET-1 EC₅₀ (nM) StxS6c Efficacy
Rat renal arteries 3.2 3.0 Inactive
Goat cerebral arteries 7.5 2.8 Weak (ET-B-mediated)
Human coronary arteries 12.5 4.0 Inactive (ET-B-selective)
Sheep trachea 18.0 7.0 N/A (ET-B effects predominate)

Key Research Findings

Receptor Subtype Controversy: Differences in BQ-123 potency against StxS6b vs.

ET-B Dual Roles: StxS6c’s ET-B activation suppresses acetylcholine release in airways but enhances NO production in kidneys, modulating vasoconstriction .

生物活性

Sarafotoxin S6a1 is a potent peptide derived from the venom of the snake Atractaspis engaddensis, belonging to a family of polypeptides that exhibit significant biological activity, particularly as agonists of endothelin receptors. This article explores its biological activity, mechanisms of action, and implications for cardiovascular physiology and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of 21 amino acid residues and features two intrachain disulfide bonds, which contribute to its structural stability and biological function. The molecular formula is C105H156N28O34S5C_{105}H_{156}N_{28}O_{34}S_{5} with a molecular weight of approximately 2514.9 g/mol . The peptide's structure closely resembles that of mammalian endothelins, particularly in its ability to bind to endothelin receptors.

Target Receptors:
this compound primarily targets the endothelin receptor subtypes ET_A and ET_B. It acts as an agonist, leading to various cellular responses including vasoconstriction and modulation of calcium signaling pathways.

Biochemical Pathways:
Upon binding to the endothelin receptors, S6a1 induces the hydrolysis of phosphoinositides through G protein-coupled receptor signaling pathways. This activation results in increased intracellular calcium levels, which are crucial for muscle contraction and vasoconstriction .

Vasoconstrictive Effects:
The primary biological activity observed with this compound is rapid vasoconstriction of coronary vessels, which can significantly impact cardiac output and vascular resistance. Studies have shown that it can induce left ventricular dysfunction by decreasing cardiac output .

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

Biological Activity Description
Vasoconstriction Induces rapid constriction of coronary arteries, affecting blood flow and pressure .
Calcium Mobilization Activates calcium signaling pathways via ET_A receptors, leading to increased intracellular calcium .
Cardiotoxicity Demonstrates significant cardiotoxic effects, including arrhythmias and potential cardiac arrest .
Nociceptive Response Induces pain responses in animal models through receptor activation .

Study 1: Hemodynamic Effects in Animal Models

A study conducted on male Wistar rats examined the hemodynamic effects of this compound. The results indicated that intravenous administration led to a marked decrease in cardiac output and significant impairment of left ventricular function within minutes post-administration. Measurements were taken at baseline, 1 minute, and 6 minutes after injection, showing acute changes in cardiovascular parameters .

Study 2: Calcium Signaling in Osteoblast-like Cells

Research involving MC3T3-E1/B cells demonstrated that this compound elicited biphasic calcium signals similar to those induced by other endothelins. The study highlighted the role of ET_A receptors in mediating these calcium mobilization events, underscoring the peptide's relevance in bone physiology as well as cardiovascular function .

Research Applications

This compound has been utilized in various research domains:

  • Cardiovascular Research: Its potent vasoconstrictive properties make it a valuable tool for studying vascular tone regulation.
  • Pharmacological Studies: Investigations into receptor interactions provide insights into drug design targeting endothelin receptors.
  • Toxicology: Understanding its cardiotoxic effects aids in assessing risks associated with snake bites and developing antivenoms.

常见问题

Basic Research Questions

Q. What are the primary endothelin receptor subtypes targeted by sarafotoxin S6a1, and how does its selectivity compare to other sarafotoxin isoforms (e.g., S6b, S6c)?

this compound acts as an endothelin receptor agonist with selectivity resembling Endothelin-3, showing affinity for both ETA and ETB receptors. Unlike sarafotoxin S6b (non-selective) and S6c (ETB-selective), S6a1's ETA/ETB selectivity profile is closer to ET-3, making it useful for studying receptor subtype interactions in vascular tissues . For example, in pig coronary artery assays, S6a1 elicits contractions with an EC50 of 7.5 nM, comparable to ET-1 .

Q. What experimental models are commonly used to study this compound's vasoconstrictive effects?

Isolated vascular preparations, such as coronary artery rings or strips, are standard models. Studies often measure agonist-induced contractions using organ bath systems, with responses normalized to high-K⁺ solutions (e.g., KPSS) to assess maximal efficacy. For instance, this compound's potency in pig coronary artery correlates with its receptor subtype selectivity .

Q. How does this compound differ structurally from endothelin-1, and what functional implications does this have?

this compound shares structural homology with endothelins but has distinct residues that alter receptor binding kinetics. This difference can lead to varied potency in assays; for example, BQ-123 (ETA antagonist) shows weaker antagonism against ET-1 compared to sarafotoxin S6b, suggesting isoform-specific receptor interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor subtype affinities of this compound across different studies?

Discrepancies may arise from tissue-specific receptor expression or methodological variations (e.g., agonist pre-treatment, antagonist concentrations). To address this, use competitive binding assays with selective antagonists (e.g., BQ-123 for ETA, sarafotoxin S6c for ETB) and validate findings across multiple preparations (e.g., vascular rings vs. cultured smooth muscle cells) . Statistical modeling (e.g., Schild analysis) can further clarify antagonist potency (pKB values) and receptor subtype contributions .

Q. What experimental design considerations are critical for distinguishing this compound's effects on ETA vs. ETB receptors in complex tissues?

  • Tissue preparation : Use endothelium-denuded vessels to eliminate confounding ETB-mediated NO release .
  • Antagonist cocktails : Combine subtype-selective antagonists (e.g., FR139317 for ETA, BQ-788 for ETB) to isolate receptor contributions.
  • Concentration-response curves : Compare this compound's EC50 shifts in the presence of antagonists to quantify receptor involvement .

Q. How can researchers optimize this compound binding assays to account for endogenous endothelin clearance mechanisms?

Phosphoramidon, a phosphodiesterase inhibitor, can block endogenous endothelin-1 conversion from big-ET-1, reducing interference in binding studies. Pre-incubate tissues with phosphoramidon (10 μM) to stabilize this compound's receptor interactions and improve assay reproducibility .

Q. What statistical approaches are recommended for analyzing this compound's dose-response data in receptor antagonism studies?

  • Non-linear regression : Fit sigmoidal curves to agonist concentration-response data using software (e.g., GraphPad Prism) to derive pEC50 values.
  • Schild analysis : Calculate antagonist pA2 values to confirm competitive antagonism and receptor subtype specificity.
  • Normalization : Express contractions as a percentage of KPSS-induced maximal response to control for tissue variability .

Q. Methodological Best Practices

  • Binding assays : Use radiolabeled ligands (e.g., [¹²⁵I]-ET-1) in combination with this compound to quantify receptor occupancy and off-rates .
  • Data validation : Replicate findings in ≥3 independent experiments and report mean ± SEM to ensure statistical rigor .
  • Literature alignment : Cross-reference receptor pharmacology data with established studies (e.g., ET-1 vs. sarafotoxin isoforms) to contextualize novel findings .

属性

CAS 编号

126738-34-9

分子式

C105H156N28O34S5

分子量

2514.9 g/mol

IUPAC 名称

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)

InChI 键

BOQKWORWRAYXSI-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N

规范 SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N

同义词

2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7,

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。